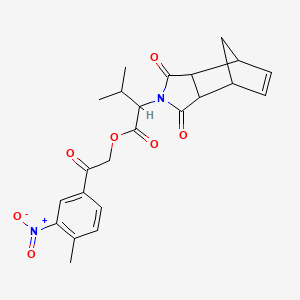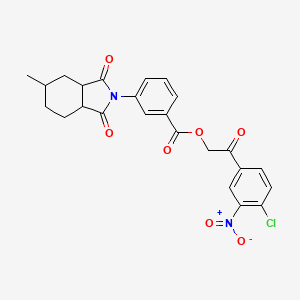![molecular formula C18H20O5 B3936277 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid](/img/structure/B3936277.png)
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid
Overview
Description
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the etherification of 2-methoxy-4-methylphenol with 3-chloropropanol to form 3-(2-methoxy-4-methylphenoxy)propanol. This intermediate is then reacted with 4-hydroxybenzoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic rings can undergo hydrogenation under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Products include 4-[3-(2-formyl-4-methylphenoxy)propoxy]benzoic acid.
Reduction: Products include fully hydrogenated derivatives.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for conditions involving inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-methoxyphenoxy)propoxy]benzoic acid
- 4-[3-(4-methylphenoxy)propoxy]benzoic acid
- 4-[3-(2-methoxy-4-methylphenoxy)ethoxy]benzoic acid
Uniqueness
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-13-4-9-16(17(12-13)21-2)23-11-3-10-22-15-7-5-14(6-8-15)18(19)20/h4-9,12H,3,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBUFRPPNDFQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B3936200.png)

![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide](/img/structure/B3936206.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(2-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3936213.png)
![N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B3936224.png)
![8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline](/img/structure/B3936225.png)

![N-(2-bicyclo[2.2.1]heptanyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B3936236.png)
![3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B3936238.png)
![1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene](/img/structure/B3936239.png)
![1-Bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3936251.png)

![N-(3,4-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3936260.png)
![3-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}-6-chloropyridazine](/img/structure/B3936268.png)
